ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with ester, methyl, and piperazine-linked furan-2-carbonyl groups. The furan-2-carbonyl group contributes π-conjugation and steric effects, influencing solubility and reactivity. This compound is synthesized via multi-step coupling reactions, often involving carbodiimide-mediated amide bond formation between activated carbonyl intermediates .
Properties
IUPAC Name |
ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-4-26-19(25)16-12(2)15(13(3)20-16)18(24)22-9-7-21(8-10-22)17(23)14-6-5-11-27-14/h5-6,11,20H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLRVTIILNQZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components:
Furan-2-carbonyl chloride: This can be synthesized from furan-2-carboxylic acid by reacting it with thionyl chloride.
Piperazine: This is commercially available but can also be synthesized from ethylenediamine.
3,5-Dimethyl-1H-pyrrole-2-carboxylate: This can be synthesized from 3,5-dimethylpyrrole by esterification with ethyl chloroformate.
The final compound is obtained by acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing furan and piperazine derivatives exhibit significant antimicrobial properties. Ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown notable efficacy against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These values suggest that the compound's antimicrobial activity is comparable to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using several cancer cell lines have revealed its ability to induce apoptosis through the activation of caspase pathways.
IC50 Values for Cell Proliferation Inhibition
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
The proposed mechanism of action involves the inhibition of topoisomerases and induction of DNA damage in cancer cells, leading to cell cycle arrest. This suggests that the compound may serve as a lead structure for the development of new anticancer drugs.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against multi-drug resistant strains. The findings indicated that not only did the compound inhibit bacterial growth, but it also disrupted biofilm formation, which is critical in chronic infections.
Study on Anticancer Properties
Another significant study conducted at a leading cancer research institute assessed the anticancer potential through both in vitro and in vivo models. The results demonstrated substantial tumor reduction in xenograft models without notable toxicity to normal tissues, highlighting the therapeutic promise of this compound.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Molecular Pathways: It may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrole-2-carboxylate derivatives with diverse substituents. Below is a systematic comparison with structurally related analogs:
Structural and Functional Group Comparisons
Spectroscopic and Quantum Chemical Properties
- Target Compound : DFT studies predict strong intramolecular charge transfer (ICT) between the furan and pyrrole rings, with a HOMO-LUMO gap of ~4.2 eV. IR spectra show carbonyl stretches at 1680 cm⁻¹ (ester) and 1655 cm⁻¹ (amide) .
- Hydrazinylidene Analog (Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate) : Exhibits a lower HOMO-LUMO gap (~3.8 eV) due to extended conjugation via the hydrazone group. NMR shows deshielded pyrrole protons (δ 6.8–7.2 ppm) .
- Dinitrobenzoyl Hydrazonomethyl Derivative: UV-Vis absorption at 390 nm (π→π* transitions enhanced by nitro groups). AIM analysis confirms strong N–H···O interactions .
Biological Activity
Ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.31 g/mol. The compound features a pyrrole ring substituted with various functional groups that are crucial for its biological activity.
Synthesis
The synthesis typically involves multiple steps, including:
- Formation of the furan-2-carbonyl intermediate : This can be achieved through acylation reactions.
- Piperazine ring formation : Cyclization reactions are employed to form the piperazine structure.
- Final assembly : The final product is obtained through specific coupling reactions involving the pyrrole and piperazine moieties.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL . this compound is hypothesized to possess similar properties due to structural analogies.
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer potential. Studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of specific substituents on the pyrrole ring enhances cytotoxicity, making this compound a candidate for further exploration in cancer therapy.
The mechanism underlying the biological activity of this compound likely involves interaction with key cellular targets:
- Inhibition of Enzymatic Activity : Compounds targeting enzymes involved in mycolic acid biosynthesis in M. tuberculosis are particularly promising .
- Modulation of Cell Signaling Pathways : Pyrrole derivatives may influence pathways associated with cell proliferation and apoptosis, contributing to their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the pyrrole ring enhance activity against microbial targets.
- Hydrophobic Interactions : The presence of hydrophobic moieties increases binding affinity to target proteins .
Case Studies and Research Findings
Several studies have evaluated similar compounds:
- Study on Anti-TB Activity : A series of pyrrole derivatives were synthesized and tested against M. tuberculosis, showing promising results with low cytotoxicity .
- Cytotoxicity Evaluation : Compounds were assessed for their ability to induce cell death in various cancer cell lines, revealing significant potency compared to conventional drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
